3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
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Overview
Description
3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is a chemical compound with a complex structure that includes a cyano group, a fluorophenyl group, and a methoxyethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3-fluorobenzonitrile with 2-(3-fluorophenyl)-2-methoxyethylamine under specific conditions to form the desired benzamide compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxyethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, affecting the compound’s reactivity and binding affinity. The fluorophenyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The methoxyethyl group can influence the compound’s solubility and overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-cyano-N-(3-fluorophenyl)benzamide
- 3-cyano-N-(2-methoxyethyl)benzamide
- 3-cyano-N-(2-(4-fluorophenyl)-2-methoxyethyl)benzamide
Uniqueness
3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the cyano and methoxyethyl groups, along with the fluorophenyl moiety, makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
3-Cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields such as pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H18FNO2
- Molecular Weight : 301.34 g/mol
The compound features a cyano group and a methoxyethyl side chain attached to a benzamide core, which contributes to its biological activity.
The biological activity of this compound primarily arises from its interaction with specific molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to inflammation and pain signaling.
- Receptor Modulation : It has been shown to modulate the activity of specific receptors, potentially influencing neurotransmitter systems involved in cognitive functions and mood regulation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. For example:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.016 μg/mL against Bacillus subtilis, indicating strong antibacterial activity .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Preclinical studies suggest that it can reduce inflammation markers in animal models, making it a candidate for further development in treating inflammatory diseases.
Agrochemical Applications
In addition to its pharmaceutical potential, this compound shows promise in agrochemical formulations. Its ability to inhibit specific plant enzymes positions it as a potential herbicide, targeting critical processes like chloroplast translation .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the efficacy and safety profiles of benzamide derivatives:
- Study on Benzamide Derivatives : A series of benzamide compounds were synthesized and evaluated for their antibacterial activities. The findings indicated that modifications in the side chains significantly influenced antimicrobial potency and selectivity against Gram-positive bacteria .
- Pharmacokinetic Studies : Research has shown that derivatives similar to this compound exhibit favorable pharmacokinetic properties, including metabolic stability in human liver microsomes, which is crucial for drug development .
Data Tables
Properties
IUPAC Name |
3-cyano-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-22-16(13-5-3-7-15(18)9-13)11-20-17(21)14-6-2-4-12(8-14)10-19/h2-9,16H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPDIZKDAWAEPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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